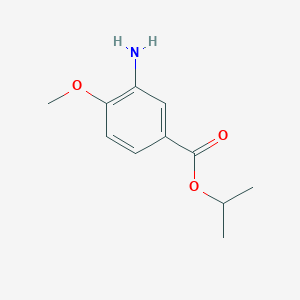

Isopropyl 3-amino-4-methoxybenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 3-amino-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-7(2)15-11(13)8-4-5-10(14-3)9(12)6-8/h4-7H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZSCVHIURPJPFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC(=C(C=C1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Isopropyl 3 Amino 4 Methoxybenzoate and Analogous Aromatic Amino Esters

Direct Esterification Strategies from 3-amino-4-methoxybenzoic Acid

Direct esterification involves the reaction of a carboxylic acid with an alcohol to form an ester and water. For a substrate like 3-amino-4-methoxybenzoic acid, which contains both an acidic carboxyl group and a basic amino group, the reaction conditions must be carefully selected.

Acid-Catalyzed Esterification Approaches

The most traditional method for esterification is the Fischer-Speier esterification, which utilizes a strong acid catalyst in an excess of the alcohol, which also serves as the solvent. researchgate.net For aromatic amino acids, mineral acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are commonly employed. nih.govacs.org The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which enhances the carbonyl carbon's electrophilicity, making it more susceptible to nucleophilic attack by the alcohol (isopropanol in this case). researchgate.net

A critical consideration for amino-substituted benzoic acids is that the basic amino group can be protonated by the acid catalyst, rendering it inactive. researchgate.net This necessitates the use of at least a stoichiometric amount of the acid catalyst to ensure enough acid is available to catalyze the esterification. researchgate.net The reaction equilibrium is typically driven forward by using a large excess of the alcohol or by removing the water formed during the reaction. acs.org

Alternative reagents that facilitate acid-catalyzed esterification include thionyl chloride (SOCl₂). When thionyl chloride is added to a solution of the carboxylic acid in an alcohol, it reacts with the alcohol to generate HCl in situ, which then acts as the catalyst for the esterification. chemicalbook.com Additionally, Lewis acids like indium(III) chloride (InCl₃) have been shown to be effective catalysts for the esterification of aromatic carboxylic acids, including those with amino groups, providing high yields. researchgate.net

Table 1: Acid Catalysts for Direct Esterification

| Catalyst System | Reactants | Key Features |

| Sulfuric Acid (H₂SO₄) | 3-amino-4-methoxybenzoic acid, Isopropanol (B130326) | Classic Fischer esterification; requires stoichiometric acid due to the basic amino group; excess alcohol shifts equilibrium. researchgate.netnih.govacs.org |

| Thionyl Chloride (SOCl₂) | 4-aminobenzoic acid, Isopropanol | Generates catalytic HCl in situ; effective for analogous aminobenzoates. chemicalbook.com |

| Indium(III) Chloride (InCl₃) | Aromatic amino acids, Methanol | Effective Lewis acid catalyst applicable to amino-containing aromatic acids. researchgate.net |

Esterification with Coupling Reagents

To circumvent the harsh conditions and potential side reactions associated with strong acid catalysis, various coupling reagents can be used to activate the carboxylic acid. These reagents are widely used in peptide synthesis but are equally effective for forming ester bonds. rsc.orgyoutube.com The general principle involves converting the carboxylic acid's hydroxyl group into a better leaving group, facilitating attack by the alcohol.

Common classes of coupling reagents include:

Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are frequently used. youtube.comorganic-chemistry.org They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily displaced by the alcohol.

Uronium/Phosphonium Salts : Reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are highly efficient for forming ester bonds at room temperature in the presence of an organic base. rsc.orgorganic-chemistry.org

These methods are generally performed under mild, neutral, or slightly basic conditions, which is advantageous for substrates with acid-sensitive functional groups. organic-chemistry.org

Table 2: Common Coupling Reagents for Esterification

| Reagent Class | Example(s) | Mechanism of Action |

| Carbodiimides | EDCI, DCC | Forms a reactive O-acylisourea intermediate. youtube.comorganic-chemistry.org |

| Uronium Salts | HBTU, TBTU, COMU | Activates the carboxylic acid for rapid reaction with alcohols under mild conditions. rsc.orgorganic-chemistry.org |

| Isoureas | N,N-diisopropyl-O-(4-methoxybenzyl)isourea | Directly reacts with carboxylic acids to form esters in good yields at room temperature. nih.gov |

Transesterification Routes Employing Isopropyl Alcohol and Related Alkyl Aminobenzoates

Transesterification is an alternative route where an existing ester, such as methyl or ethyl 3-amino-4-methoxybenzoate, is converted into the desired isopropyl ester by reaction with isopropyl alcohol. This process is an equilibrium reaction that is catalyzed by acids, bases, or organometallic compounds. nih.govjbiochemtech.com

Catalyst Systems for Transesterification (e.g., Brønsted/Lewis Acids, Organocatalysts, Metal Alkoxides)

A variety of catalysts can be employed to promote transesterification. The choice of catalyst depends on the substrate and desired reaction conditions.

Acid Catalysts : Brønsted acids like sulfuric acid are effective. jbiochemtech.com The mechanism involves protonation of the carbonyl oxygen of the starting ester, making it more electrophilic for attack by isopropyl alcohol.

Base Catalysts : Strong bases are widely used and often lead to faster reaction rates than acid catalysts. jbiochemtech.com Common examples include sodium methoxide (B1231860) (NaOMe) and potassium hydroxide (B78521) (KOH). The mechanism proceeds via deprotonation of the alcohol to form a more nucleophilic alkoxide ion, which then attacks the ester's carbonyl carbon. jbiochemtech.com

Heterogeneous Catalysts : Solid catalysts offer the advantage of easy separation from the reaction mixture and potential for reuse. Alkaline earth metal oxides such as calcium oxide (CaO), magnesium oxide (MgO), and strontium oxide (SrO) have demonstrated high catalytic activity for transesterification reactions. jbiochemtech.commdpi.com Their basic sites on the catalyst surface facilitate the reaction. mdpi.com

Table 3: Catalyst Systems for Transesterification

| Catalyst Type | Example(s) | Environment |

| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Acidic jbiochemtech.com |

| Homogeneous Base | Sodium Methoxide (NaOMe), Potassium Hydroxide (KOH) | Basic jbiochemtech.com |

| Heterogeneous Base | Calcium Oxide (CaO), Magnesium Oxide (MgO) | Basic mdpi.com |

Reaction Optimization and Yield Enhancement Strategies

To maximize the yield of isopropyl 3-amino-4-methoxybenzoate via transesterification, several strategies based on Le Châtelier's principle can be implemented. nih.govresearchgate.net

Molar Ratio of Reactants : Using a large excess of isopropyl alcohol can shift the equilibrium towards the formation of the desired isopropyl ester. researchgate.net

Removal of Byproduct : If starting from a methyl or ethyl ester, the lower-boiling alcohol byproduct (methanol or ethanol) can be continuously removed from the reaction mixture by distillation, driving the reaction to completion. nih.gov

Temperature Control : Optimizing the reaction temperature can increase the reaction rate. However, it must be controlled to prevent side reactions or degradation of the product. The optimal temperature is often near the boiling point of the alcohol. researchgate.net

Catalyst Concentration : The amount of catalyst used is a critical parameter. An optimal concentration will maximize the reaction rate without causing unwanted side reactions. researchgate.net

Table 4: Strategies for Optimizing Transesterification

| Strategy | Description | Rationale |

| Excess Alcohol | Using a high molar ratio of isopropyl alcohol to the starting ester. | Shifts equilibrium towards the product side. researchgate.net |

| Byproduct Removal | Distilling off the lower-boiling alcohol (e.g., methanol) as it forms. | Drives the reversible reaction to completion. nih.gov |

| Temperature Optimization | Maintaining the reaction at an optimal temperature. | Balances reaction rate against potential for side reactions. researchgate.net |

| Catalyst Concentration | Adjusting the amount of catalyst. | Ensures efficient catalysis while minimizing byproduct formation. researchgate.net |

Precursor Synthesis and Targeted Functional Group Introduction

The availability of the starting material, 3-amino-4-methoxybenzoic acid, is a prerequisite for the synthesis of its isopropyl ester. This precursor is typically synthesized via a multi-step sequence starting from more common chemicals. A plausible synthetic route involves the nitration of an appropriate methoxy-substituted aromatic compound, followed by oxidation and subsequent reduction.

One common pathway begins with o-nitroanisole (2-nitroanisole). The synthesis can be outlined as follows:

Chloromethylation : o-Nitroanisole undergoes chloromethylation, for instance with formaldehyde (B43269) and hydrochloric acid, to introduce a chloromethyl group onto the ring, yielding 3-nitro-4-methoxy benzyl (B1604629) chloride. google.com

Oxidation : The benzyl chloride side chain is then oxidized to a carboxylic acid. This can be achieved using an oxidizing agent like nitric acid, which converts the -CH₂Cl group into a -COOH group, forming 3-nitro-4-methoxybenzoic acid. google.com

Reduction : The final step in preparing the precursor is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This transformation is commonly carried out using methods such as catalytic hydrogenation (e.g., with H₂ and a palladium catalyst) or by using reducing agents like iron or tin in acidic media, yielding the target 3-amino-4-methoxybenzoic acid. google.com

This precursor, once synthesized, can then be subjected to the esterification or transesterification methods described previously to obtain the final product, this compound.

Nitration and Subsequent Reduction Pathways for Aromatic Amino Groups

A primary and widely employed method for introducing an amino group onto an aromatic ring is through the nitration of the aromatic precursor, followed by the reduction of the resulting nitro group. youtube.comkhanacademy.org

The nitration process typically involves treating the aromatic compound with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). youtube.comyoutube.commasterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). youtube.comyoutube.com This potent electrophile is then attacked by the electron-rich aromatic ring in an electrophilic aromatic substitution (EAS) reaction, leading to the formation of a nitroaromatic compound. youtube.comyoutube.commasterorganicchemistry.com

Once the nitro group is in place, it can be reduced to a primary amino group (–NH₂) through various methods. youtube.comkhanacademy.org Common reducing agents include:

Hydrogen gas (H₂) with a metal catalyst: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation. youtube.com

Metal-acid combinations: A classic and effective method involves the use of a metal, such as iron (Fe) or tin (Sn), in the presence of an acid like hydrochloric acid (HCl) or acetic acid. youtube.comkhanacademy.org

This two-step sequence of nitration and reduction is a cornerstone in the synthesis of aromatic amines due to its reliability and the ready availability of the necessary reagents. The synthesis of α-amino esters can also be achieved through the reduction of α-nitro acrylates, which are formed from the condensation of aldehydes or acetals with ethyl nitroacetate. beilstein-journals.orgdoaj.org

Alkylation Reactions for Methoxy (B1213986) Group Incorporation

The introduction of a methoxy group (–OCH₃) onto an aromatic ring is typically achieved through alkylation reactions, most notably the Williamson ether synthesis or related methodologies. This process generally involves the reaction of a phenoxide ion with a methylating agent.

A common strategy begins with an aromatic precursor bearing a hydroxyl group (a phenol). The phenol (B47542) is treated with a base to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide then undergoes a nucleophilic substitution reaction with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), to form the methyl aryl ether.

Alternative approaches to methoxylation exist, such as the copper-catalyzed methoxylation of aryl halides, which offers a milder reaction system and good substrate applicability. google.com

Halogenation and Subsequent Substitution Reactions on Aromatic Precursors

Halogenation of aromatic compounds, followed by nucleophilic aromatic substitution (SNA_r_), provides another versatile route for introducing various functional groups. numberanalytics.com This strategy involves first introducing a halogen atom (e.g., chlorine, bromine) onto the aromatic ring, which then serves as a leaving group for a subsequent substitution reaction.

Aromatic halogenation is an electrophilic aromatic substitution reaction. libretexts.org It typically requires a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), to activate the halogen (e.g., Cl₂ or Br₂) and make it a sufficiently strong electrophile to react with the aromatic ring. numberanalytics.comlibretexts.orgmasterorganicchemistry.com

Once the aryl halide is formed, the halogen can be displaced by a nucleophile. In the context of synthesizing methoxy-substituted compounds, a methoxide salt (e.g., sodium methoxide, NaOCH₃) can be used as the nucleophile to introduce the methoxy group. clockss.org The success of this nucleophilic aromatic substitution is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho or para to the halogen can significantly facilitate the reaction. numberanalytics.commasterorganicchemistry.com

This method offers flexibility in synthesis design, allowing for the strategic placement of functional groups.

Chemo-, Regio-, and Stereoselectivity Considerations in Synthetic Pathways

Controlling the selectivity of reactions is a paramount challenge in the synthesis of complex organic molecules like this compound.

Chemoselectivity refers to the ability to react with one functional group in the presence of others. For example, during the reduction of a nitroaromatic ester, the reducing agent must selectively reduce the nitro group without affecting the ester functionality.

Regioselectivity is the control of the position of chemical bond formation. In electrophilic aromatic substitution reactions, the existing substituents on the benzene (B151609) ring direct the incoming electrophile to specific positions (ortho, meta, or para). acs.orgnih.govyoutube.com For instance, an electron-donating group like a methoxy group will direct an incoming electrophile to the ortho and para positions, while an electron-withdrawing group like a nitro group will direct it to the meta position. researchgate.net The interplay of these directing effects must be carefully considered when planning a multi-step synthesis.

Stereoselectivity , while not directly applicable to the achiral target compound, becomes critical when synthesizing chiral analogs or when using chiral catalysts. In such cases, the reaction must favor the formation of one stereoisomer over others. The synthesis of α-halogenated α-aryl-β²,²-amino acid derivatives, for example, requires careful control of stereochemistry. acs.org

Achieving high selectivity often involves a judicious choice of reagents, catalysts, and reaction conditions, and may necessitate the use of protecting groups to temporarily mask reactive functionalities. numberanalytics.com

Green Chemistry Principles Applied to the Preparation of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. instituteofsustainabilitystudies.comewadirect.comlongdom.org These principles are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals. acs.orgnih.gov

Utilization of Aqueous Solvents and Solvent-Free Conditions

A key tenet of green chemistry is the use of safer solvents, with water being an ideal choice due to its non-toxic, non-flammable, and abundant nature. nih.govcas.orgresearchgate.net While many organic compounds have low solubility in water, performing reactions "on water," where the reactants are suspended, can lead to significant rate accelerations and improved selectivities. nih.gov Heating water under pressure can also alter its properties, making it a more effective solvent for organic reactions. biotage.com The use of water as a solvent can simplify product isolation and aligns with the goal of reducing reliance on volatile organic compounds (VOCs). cas.orgacs.org

Solvent-free, or neat, reactions represent another important green chemistry approach. By eliminating the solvent altogether, waste is minimized, and the process can be more atom-economical.

Energy-Efficient Synthesis Protocols (e.g., Visible-Light-Induced Reactions)

Minimizing energy consumption is another crucial aspect of green chemistry. numberanalytics.com This can be achieved by developing reactions that proceed under milder conditions, thus reducing the need for high temperatures and pressures. numberanalytics.com

One promising area of research is the use of visible light to drive chemical reactions. nih.govrsc.orgmdpi.com Photoredox catalysis, for instance, utilizes light-absorbing catalysts to generate reactive intermediates under mild conditions. nih.govmdpi.comresearchgate.net This technology has the potential to enable new synthetic transformations and reduce the energy footprint of chemical manufacturing. Other energy-efficient techniques include microwave-assisted synthesis and ultrasound-assisted synthesis, which can often reduce reaction times and energy consumption. longdom.orgnumberanalytics.comresearchgate.net

Chemical Reactivity and Transformations of Isopropyl 3 Amino 4 Methoxybenzoate

Reactions of the Carboxylate Ester Moiety

The carboxylate ester group is susceptible to nucleophilic attack at the carbonyl carbon. Key reactions involving this part of the molecule include hydrolysis, transesterification, and selective cleavage.

The hydrolysis of an ester to its corresponding carboxylic acid can be catalyzed by either acid or base. dalalinstitute.comlibretexts.org In the case of aminobenzoate esters, the amino group can play a significant role in the reaction mechanism.

Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification and is typically performed by heating the ester in a large excess of water with a strong acid catalyst. libretexts.org The reaction is reversible and may not proceed to completion. dalalinstitute.com

Base-Catalyzed Hydrolysis (Saponification): This process involves the use of a base, such as sodium hydroxide (B78521), and is an irreversible reaction that goes to completion, yielding a carboxylate salt and an alcohol. libretexts.org

Intramolecular Catalysis: Studies on 2-aminobenzoate (B8764639) esters have revealed that the neighboring amino group can act as an intramolecular general base catalyst. nih.govacs.orgacs.org This leads to a significant rate enhancement compared to their para-substituted counterparts. acs.orgacs.org For instance, the hydrolysis of 2-aminobenzoate esters shows a pH-independent region, suggesting the amine group facilitates the reaction. nih.govacs.orgacs.org This intramolecular assistance can make the hydrolysis of such esters more rapid at low pH compared to reactions that depend on external nucleophiles. acs.org

A study on the hydrolysis of various benzoate (B1203000) esters in rat plasma and liver microsomes indicated that the electronic properties of substituents on the aromatic ring influence metabolic stability. nih.gov For example, esters with electron-withdrawing groups showed lower hydrolytic stability. nih.gov

Kinetic Data for Ester Hydrolysis

| Compound | Condition | Half-life (t1/2) | Reference |

|---|---|---|---|

| Phenyl benzoate | Base-catalyzed | 11 min | nih.gov |

| Ethyl p-bromo benzoate | Base-catalyzed | 12 min | nih.gov |

| Benzocaine (ethyl 4-aminobenzoate) | Plasma | 13 min | nih.gov |

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. wikipedia.orgbyjus.com This reaction can be catalyzed by acids or bases. wikipedia.orgasianpubs.org

Mechanism:

Acid Catalysis: The acid protonates the carbonyl group, making it more electrophilic and susceptible to attack by the incoming alcohol. wikipedia.orgmasterorganicchemistry.com

Base Catalysis: A base deprotonates the incoming alcohol, forming a more nucleophilic alkoxide that attacks the ester's carbonyl carbon. wikipedia.orgbyjus.commasterorganicchemistry.com

The reaction is an equilibrium process. To drive the reaction towards the desired product, the alcohol that is formed as a byproduct is often removed, for instance, by distillation. wikipedia.org This allows for the synthesis of esters with larger alcohol moieties from simpler methyl or ethyl esters. wikipedia.orgbyjus.com The largest industrial application of transesterification is in the production of polyesters. wikipedia.org

In molecules containing multiple functional groups, such as both esters and amides, achieving selective cleavage can be challenging. Generally, esters are more reactive towards hydrolysis than amides under both acidic and basic conditions. acs.org However, methods for the selective hydrolysis of the less reactive amide group in the presence of an ester have been developed, highlighting the nuances of chemoselectivity. acs.orgacs.org This "opposite selectivity" can be achieved under specific, mild conditions. acs.org The ability to selectively cleave one functional group while preserving another is crucial in the synthesis of complex molecules.

Reactions of the Aromatic Amino Group

The aromatic amino group in Isopropyl 3-amino-4-methoxybenzoate is a key site for transformations that lead to a wide array of derivatives.

The amino group can readily react with acylating or sulfonylating agents to form amide or sulfonamide linkages, respectively.

Acylation: The reaction of the amino group with an acid chloride or anhydride (B1165640) leads to the formation of an amide. This is a common strategy for synthesizing various amide derivatives. sphinxsai.comresearchgate.net For example, the reaction of substituted anilines with amino acid esters can produce amide derivatives. sphinxsai.com

Sulfonamidation: Similarly, reaction with a sulfonyl chloride in the presence of a base yields a sulfonamide. These reactions are fundamental in medicinal chemistry for the synthesis of compounds with diverse biological activities.

A general method for the synthesis of amides involves the reaction of a substituted aniline (B41778) with an amino acid ester, often in a solvent like methanol, followed by reflux. sphinxsai.com

The primary aromatic amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring.

Diazotization: This reaction involves treating the aromatic amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. scirp.org

Sandmeyer-type Reactions: The resulting diazonium salt can then undergo a variety of substitution reactions, often catalyzed by copper(I) salts. nih.gov These reactions allow for the introduction of halides (Cl, Br), cyanide, and other groups. nih.gov Recent advancements have expanded the scope of Sandmeyer reactions to include the formation of C-S, C-Se, and C-CF3 bonds. nih.gov For instance, the reaction of a diazonium salt with potassium thiocyanate (B1210189) in the presence of a copper catalyst can yield an aryl thiocyanate. nih.gov

Studies on aminobenzoic acids have shown that the diazonium salts can be sensitive to reaction conditions. For example, the diazonium salt of ortho-aminobenzoic acid is highly susceptible to hydroxylation. scirp.org The choice of reagents and conditions is critical for achieving the desired transformation. scirp.orgnih.gov

Condensation Reactions (e.g., Imine Formation)

The primary amino group in this compound allows it to readily participate in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction typically proceeds under mild acidic catalysis, which activates the carbonyl group of the aldehyde or ketone for nucleophilic attack by the amino group. The subsequent dehydration of the hemiaminal intermediate yields the C=N double bond characteristic of an imine.

The general mechanism for imine formation involves the following steps:

Nucleophilic attack of the amino group on the carbonyl carbon.

Proton transfer to form a carbinolamine (hemiaminal).

Protonation of the hydroxyl group to form a good leaving group (water).

Elimination of water and formation of the iminium ion.

Deprotonation to yield the final imine product.

While specific studies on the condensation reactions of this compound are not extensively documented in publicly available literature, the reactivity is analogous to other 3-amino-4-methoxybenzoate derivatives. For instance, related anilines are known to react with a variety of carbonyl compounds to form the corresponding imines, which can serve as versatile intermediates in organic synthesis.

| Aniline Derivative | Carbonyl Compound | Product (Imine) |

| 3-Amino-4-methoxybenzoic acid | Benzaldehyde | 3-(Benzylideneamino)-4-methoxybenzoic acid |

| Methyl 3-amino-4-methoxybenzoate | Acetone | Methyl 3-((isopropylidene)amino)-4-methoxybenzoate |

Transformations of the Aromatic Methoxy (B1213986) Group

The cleavage of the methyl ether to reveal a hydroxyl group, a reaction known as O-demethylation, is a significant transformation for methoxy-substituted aromatics. This can be achieved using various reagents, with the choice of reagent often dictating the selectivity, especially in polysubstituted systems. Common demethylating agents include strong protic acids (HBr, HI), Lewis acids (BBr3, AlCl3), and nucleophilic reagents (thiolates).

For compounds with multiple methoxy groups, regioselective demethylation can be challenging. In the case of this compound, the electronic environment of the methoxy group, influenced by the adjacent amino and ester groups, will affect its reactivity towards demethylating agents. Research on related 3,4-dimethoxy-substituted benzoic acid esters has shown that demethylation can be directed to a specific position. For instance, the use of Lewis acids like aluminum chloride can favor the cleavage of the methoxy group at the 4-position due to chelation effects with the carbonyl group of the ester. google.com

| Condition | Stability of Methoxy Group | Potential Reactions |

| Mild Acid | Generally Stable | - |

| Strong Acid (e.g., HBr, HI) | Labile | O-Demethylation |

| Mild Base | Generally Stable | - |

| Strong Base | Generally Stable | - |

| Oxidizing Agents | Generally Stable | Potential for ring oxidation |

| Reducing Agents | Generally Stable | - |

Aromatic Ring Functionalization and Derivatization Strategies

The benzene (B151609) ring of this compound is amenable to further functionalization through various organic reactions, allowing for the synthesis of a diverse range of derivatives.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing new substituents onto an aromatic ring. The regioselectivity of EAS on a substituted benzene is governed by the electronic properties of the existing substituents. In this compound, we have two electron-donating groups (EDGs): the amino group (-NH2) and the methoxy group (-OCH3), and one electron-withdrawing group (EWG): the isopropyl ester (-COOiPr).

The amino group is a strongly activating, ortho, para-directing group. The methoxy group is also an activating, ortho, para-directing group, though slightly less activating than the amino group. ulethbridge.caorganicchemistrytutor.comwikipedia.orgyoutube.comyoutube.com The isopropyl ester group is a deactivating, meta-directing group. The powerful activating and directing effect of the amino group will dominate the regioselectivity of EAS reactions.

Therefore, incoming electrophiles will preferentially substitute at the positions ortho and para to the amino group. The position para to the amino group is already occupied by the isopropyl ester. The position ortho to the amino group and meta to the methoxy group (C-2) and the position ortho to both the amino and methoxy groups (C-5) are the most likely sites for substitution. Steric hindrance from the adjacent isopropyl ester group might disfavor substitution at the C-2 position. Thus, the C-5 position is the most probable site for electrophilic attack.

| Position | Directing Effect of -NH2 | Directing Effect of -OCH3 | Directing Effect of -COOiPr | Overall Predicted Outcome |

| C-2 | Ortho (Activating) | Meta (Deactivating) | Para (Deactivating) | Minor Product (Steric Hindrance) |

| C-5 | Ortho (Activating) | Ortho (Activating) | Meta (Deactivating) | Major Product |

| C-6 | Meta (Deactivating) | Para (Activating) | Ortho (Deactivating) | Minor Product |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnobelprize.orgyoutube.com While direct cross-coupling on an unsubstituted C-H bond of the benzoate ring is challenging, the introduction of a halide (e.g., Br, I) or a triflate group at a specific position on the ring via electrophilic aromatic substitution or other methods would enable subsequent cross-coupling reactions.

The Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is a prominent example of a palladium-catalyzed reaction. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov For a halogenated derivative of this compound, this reaction could be employed to introduce an alkyne moiety at the ortho, meta, or para positions relative to the ester group. The success and efficiency of such a coupling would depend on the nature of the halide, the specific palladium catalyst and ligands used, and the reaction conditions. For related systems, Sonogashira couplings have been successfully applied to synthesize a variety of substituted aromatic compounds. chemrxiv.org

| Halogenated Substrate Position | Coupling Partner | Reaction Type | Potential Product |

| 5-Bromo-isopropyl 3-amino-4-methoxybenzoate | Phenylacetylene | Sonogashira Coupling | Isopropyl 3-amino-4-methoxy-5-(phenylethynyl)benzoate |

| 2-Iodo-isopropyl 3-amino-4-methoxybenzoate | Phenylboronic acid | Suzuki Coupling | Isopropyl 3-amino-4-methoxy-2-phenylbenzoate |

| 6-Bromo-isopropyl 3-amino-4-methoxybenzoate | Aniline | Buchwald-Hartwig Amination | Isopropyl 3-amino-4-methoxy-6-(phenylamino)benzoate |

Oxidative Transformations of the Aromatic Core

The aromatic core of this compound is susceptible to oxidative transformations due to the presence of the activating amino and methoxy substituents. These groups increase the electron density of the benzene ring, making it more prone to oxidation compared to unsubstituted benzene.

One potential transformation is oxidative coupling . In related compounds like aminophenols and anilines, oxidative conditions can lead to the formation of dimers and polymers. escholarship.org For this compound, this could hypothetically result in the formation of azo compounds through the coupling of the amino groups or other complex oligomeric structures. The specific products would be highly dependent on the oxidizing agent and reaction conditions.

Another possible oxidative pathway is dearomatization . Strong oxidants can potentially disrupt the aromaticity of the benzene ring, leading to the formation of quinone-like structures. acs.org In the case of this compound, the presence of both an amino and a methoxy group could lead to the formation of a quinone-imine or related oxidized species. The regioselectivity of such an oxidation would be influenced by the directing effects of both substituents.

It is important to note that the isopropyl ester group is generally stable under mild oxidative conditions but could be hydrolyzed under more vigorous oxidative environments, especially in the presence of acid or base.

Detailed Mechanistic Investigations of Key Chemical Transformations

Detailed mechanistic studies specifically on this compound are not widely reported. However, the mechanisms of key transformations can be inferred from the well-established principles of electrophilic aromatic substitution and the chemistry of related aniline and anisole (B1667542) derivatives. lkouniv.ac.inmasterorganicchemistry.commakingmolecules.comchemistrysteps.com

The amino and methoxy groups are strong activating groups and ortho, para-directors in electrophilic aromatic substitution reactions. chemistrysteps.comlibretexts.org The general mechanism proceeds through a two-step process:

Attack of the electrophile: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophile (E+) to form a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex. masterorganicchemistry.commakingmolecules.com The positive charge in this intermediate is delocalized across the ring and, crucially, onto the lone pairs of the amino and methoxy groups, which provides significant stabilization.

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

The directing effect of the amino and methoxy groups can be explained by examining the resonance structures of the carbocation intermediate. For ortho and para attack, a resonance structure can be drawn where the positive charge is directly on the carbon atom bearing the amino or methoxy group. This allows for an additional resonance structure where the lone pair of electrons from the nitrogen or oxygen atom delocalizes to stabilize the positive charge, making these pathways more favorable than meta attack. lkouniv.ac.in

The relative directing influence of the amino and methoxy groups would determine the major product in an electrophilic substitution reaction. The amino group is generally a stronger activating group than the methoxy group.

The hydrolysis of the ester function can occur under either acidic or basic conditions, a reaction known as saponification under basic conditions. libretexts.org

Acid-catalyzed hydrolysis: The carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic. A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of isopropanol (B130326) yield the carboxylic acid.

Base-catalyzed hydrolysis (saponification): A hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. The elimination of the isopropoxide ion, which then deprotonates the newly formed carboxylic acid, drives the reaction to completion.

The following table summarizes the key reactive sites and expected transformations of this compound:

| Reactive Site | Type of Transformation | Potential Reagents | Expected Product(s) |

| Aromatic Ring | Electrophilic Aromatic Substitution | Halogens, Nitrating agents, Sulfonating agents | Substituted this compound |

| Amino Group | Oxidation, Diazotization | Oxidizing agents, Nitrous acid | Azo compounds, Diazonium salts |

| Ester Group | Hydrolysis | Acid, Base | 3-amino-4-methoxybenzoic acid and Isopropanol |

Advanced Spectroscopic and Crystallographic Characterization of Isopropyl 3 Amino 4 Methoxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, a detailed map of the molecular structure can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of Isopropyl 3-amino-4-methoxybenzoate, each unique proton environment gives rise to a distinct signal. The chemical shift (δ) of a signal indicates the electronic environment of the proton, while the signal's multiplicity (splitting pattern) reveals the number of neighboring protons.

The aromatic region is expected to show three distinct signals corresponding to the protons on the benzene (B151609) ring. The proton at the C5 position, situated between the methoxy (B1213986) and ester groups, would likely appear as a doublet. The proton at C2, adjacent to the ester, would be a distinct singlet or a narrow doublet, and the proton at C6, ortho to the amino group, would present as a doublet.

The isopropyl moiety gives rise to two signals: a septet for the single methine (-CH) proton, split by the six equivalent methyl protons, and a doublet for the six methyl (-CH₃) protons, split by the single methine proton. The methoxy group (-OCH₃) will appear as a sharp singlet, as its protons have no adjacent proton neighbors to couple with. The two protons of the primary amine (-NH₂) typically appear as a broad singlet, as their signal can be broadened by quadrupole effects from the nitrogen atom and chemical exchange.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Isopropyl -CH(CH₃)₂ | ~5.10 | Septet | ~6.2 |

| Isopropyl -CH(CH ₃)₂ | ~1.35 | Doublet | ~6.2 |

| Methoxy -OCH ₃ | ~3.85 | Singlet | N/A |

| Amine -NH ₂ | ~4.0 (broad) | Singlet | N/A |

| Aromatic H-2 | ~7.30 | Doublet | ~2.0 |

| Aromatic H-5 | ~6.80 | Doublet | ~8.4 |

| Aromatic H-6 | ~7.15 | Doublet of Doublets | ~8.4, ~2.0 |

Note: Data are predicted based on analogous structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. Each unique carbon atom produces a signal, with its chemical shift indicative of its bonding environment.

The carbonyl carbon (C=O) of the ester group is characteristically found far downfield, typically in the 165-175 ppm range. The aromatic carbons show distinct signals in the 110-155 ppm range. Carbons directly bonded to electronegative oxygen atoms (C4-OCH₃ and the ester C-O) are shifted downfield, while those bonded to the electron-donating amino group are shifted upfield. The quaternary carbons (C1, C3, C4) can be distinguished from the protonated carbons (C2, C5, C6) using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The isopropyl group carbons will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Isopropyl -C H(CH₃)₂ | ~68 |

| Isopropyl -CH(C H₃)₂ | ~22 |

| Methoxy -OC H₃ | ~56 |

| Aromatic C-1 | ~122 |

| Aromatic C-2 | ~115 |

| Aromatic C-3 | ~140 |

| Aromatic C-4 | ~150 |

| Aromatic C-5 | ~112 |

| Aromatic C-6 | ~124 |

| Carbonyl C =O | ~166 |

Note: Data are predicted based on analogous structures such as 3-Amino-4-methoxybenzoic acid and Isopropyl 4-aminobenzoate. chemicalbook.comspectrabase.com

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks would confirm the coupling between the isopropyl methine proton and the isopropyl methyl protons. In the aromatic region, it would show a correlation between the H-5 and H-6 protons, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2 (for all C-H bonds).

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for mapping longer-range (2-3 bond) H-C connectivities, which helps in assigning quaternary carbons. Key expected correlations include:

The isopropyl methine proton to the carbonyl carbon (C=O).

The methoxy protons (-OCH₃) to the aromatic C-4.

The aromatic proton H-2 to the carbonyl carbon (C=O) and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, not just through bonds. It provides insights into the molecule's preferred conformation. A NOESY spectrum could show correlations between the methoxy protons and the aromatic H-5 proton, and between the isopropyl group protons and the aromatic H-2 proton, confirming their spatial proximity.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy probes the molecular vibrations of a compound. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR and Raman spectroscopy excellent tools for functional group identification.

Identification of Characteristic Functional Group Frequencies (e.g., Carbonyl, Amine N-H, Methoxy C-O)

The IR spectrum of this compound would be dominated by absorptions from its key functional groups.

Amine N-H Stretching: The primary amine group (-NH₂) is expected to show two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations.

C-H Stretching: Aliphatic C-H stretching from the isopropyl and methoxy groups would appear just below 3000 cm⁻¹, while aromatic C-H stretching appears just above 3000 cm⁻¹.

Carbonyl C=O Stretching: A very strong, sharp absorption band characteristic of the ester carbonyl group is expected around 1700-1720 cm⁻¹. Its exact position can be influenced by conjugation with the aromatic ring and hydrogen bonding.

C-O Stretching: Two strong C-O stretching bands are anticipated in the fingerprint region (1000-1300 cm⁻¹). One corresponds to the C-O bond of the ester, and the other to the aryl-alkyl ether (methoxy group).

Table 3: Predicted Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

| Amine (-NH₂) | N-H Asymmetric Stretch | ~3450 | Medium |

| Amine (-NH₂) | N-H Symmetric Stretch | ~3350 | Medium |

| Aromatic C-H | C-H Stretch | ~3050 | Medium-Weak |

| Aliphatic C-H | C-H Stretch | 2850-2980 | Medium |

| Ester (C=O) | C=O Stretch | ~1710 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1500-1600 | Medium |

| Ester (C-O) | C-O Stretch | ~1250 | Strong |

| Ether (C-O) | C-O Stretch | ~1100 | Strong |

Note: Frequencies are based on standard IR correlation tables and data from analogous compounds.

Conformational Analysis and Intermolecular Hydrogen Bonding Insights from Spectroscopic Signatures

The conformation of this compound is primarily determined by rotation around the single bonds connecting the ester group to the aromatic ring and the isopropyl group to the ester oxygen. The bulky isopropyl group can sterically interact with the aromatic ring, influencing the preferred dihedral angle. lumenlearning.com

Vibrational spectroscopy is particularly sensitive to intermolecular interactions, such as hydrogen bonding. The primary amine group (-NH₂) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and, to a lesser extent, the methoxy oxygen are potential hydrogen bond acceptors. In the solid state or in concentrated solutions, intermolecular hydrogen bonds of the type N-H···O=C are expected. chemistryguru.com.sg

The formation of these hydrogen bonds has a distinct effect on the IR spectrum:

The N-H stretching frequencies would shift to lower wavenumbers (e.g., from ~3450 cm⁻¹ to ~3400 cm⁻¹) and the peaks would become broader compared to the spectrum in a dilute, non-polar solvent where such interactions are minimized.

The C=O stretching frequency would also shift to a lower wavenumber due to the weakening of the double bond as electron density is pulled away by the hydrogen-bonded proton.

By comparing spectra taken in different phases (solid vs. dilute solution), the extent and nature of intermolecular hydrogen bonding can be effectively studied, providing crucial insights into the supramolecular structure of the compound.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a compound like this compound (molar mass: 209.24 g/mol ), it serves to confirm the molecular weight and provide structural information through analysis of fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that allows molecules in solution to be transferred into the gas phase as ions with minimal fragmentation. nih.govresearchgate.net This is particularly useful for polar molecules like this compound due to the presence of the amino group. In ESI-MS, the primary ion observed would be the protonated molecule, [M+H]⁺, at an m/z value of approximately 210.25.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of this ion, allowing for the unambiguous determination of the elemental formula (C₁₁H₁₅NO₃). This accuracy is crucial for distinguishing the compound from other isomers.

When subjected to tandem mass spectrometry (MS/MS), the [M+H]⁺ ion is selected and fragmented through collision-induced dissociation to reveal its structure. rsc.org The fragmentation pattern is dictated by the weakest bonds and most stable resulting fragments. For this compound, key fragmentations would be expected to occur at the ester and ether functional groups.

Expected Key Fragmentation Pathways in ESI-MS/MS:

Loss of Propene: A characteristic fragmentation for isopropyl esters, involving a McLafferty-type rearrangement, would lead to the loss of propene (C₃H₆, 42.08 Da) and the formation of a protonated 3-amino-4-methoxybenzoic acid ion.

Loss of Isopropanol (B130326): Cleavage of the ester bond could result in the loss of isopropanol (C₃H₈O, 60.10 Da).

Loss of the Isopropyl Group: Direct cleavage could lead to the loss of an isopropyl radical (•C₃H₇, 43.09 Da), although this is sometimes less favored than neutral losses in ESI.

Loss of Methyl Radical: Fragmentation of the methoxy group could lead to the loss of a methyl radical (•CH₃, 15.02 Da).

Table 1: Illustrative ESI-HRMS Data for this compound

| Ion Species | Calculated m/z (C₁₁H₁₆NO₃⁺) | Observed m/z | Mass Error (ppm) |

| [M+H]⁺ | 210.1125 | Value | Value |

Note: This table is illustrative. Specific "Observed m/z" and "Mass Error" values would be determined from experimental data.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for assessing the purity of this compound and identifying any volatile byproducts from its synthesis. nih.govgcms.cz In this technique, the sample is vaporized and separated based on its boiling point and polarity on a capillary column before entering the mass spectrometer for detection. researchgate.netresearchgate.net

The resulting chromatogram would show a primary peak corresponding to the retention time of the target compound. The purity can be estimated by integrating the area of this peak relative to the total area of all peaks. The mass spectrometer, typically using hard ionization like Electron Ionization (EI), would generate a reproducible fragmentation pattern for the main peak, serving as a fingerprint for identification. Byproducts or residual starting materials from synthesis would appear as separate peaks at different retention times, and their mass spectra could be used for their identification.

Table 2: Hypothetical GC-MS Data for Analysis of this compound

| Retention Time (min) | Major Fragment Ions (m/z) | Tentative Identification |

| Value | 194, 166, 151, 122 | This compound |

| Value | Fragments of potential byproduct | e.g., Unreacted starting material |

Note: This table is hypothetical. The retention time and fragment ions are illustrative examples of how experimental data would be presented.

Single Crystal X-ray Diffraction (SC-XRD) for Definitive Solid-State Molecular Structure

Single Crystal X-ray Diffraction (SC-XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rigaku.comnih.govacs.org Analysis of a suitable single crystal of this compound would provide an unambiguous confirmation of its molecular structure, including the relative positions of the amino, methoxy, and isopropyl ester groups on the benzene ring.

SC-XRD analysis yields a detailed geometric description of the molecule in the solid state. uq.edu.au This includes highly precise measurements of bond lengths (in Ångstroms, Å), bond angles (in degrees, °), and torsion angles, which define the conformation of flexible parts of the molecule, such as the isopropyl ester group. This data is considered the "gold standard" for structural confirmation. nih.gov

Table 3: Selected Geometric Parameters Expected from SC-XRD of this compound

| Parameter | Description | Expected Value Range |

| C=O Bond Length | Length of the carbonyl double bond in the ester. | ~1.20 - 1.23 Å |

| C(ring)-N Bond Length | Length of the bond between the aromatic ring and the amino nitrogen. | ~1.36 - 1.40 Å |

| C(ester)-O-C(isopropyl) Angle | Bond angle of the ester linkage. | ~115 - 120 ° |

| Torsion Angle | Dihedral angle defining the orientation of the ester group relative to the plane of the benzene ring. | Value (°) |

Note: This table illustrates the type of data obtained. Specific values are derived from the crystallographic solution.

Beyond the structure of a single molecule, SC-XRD reveals how molecules pack together in the crystal lattice. This packing is governed by intermolecular interactions. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these interactions. scirp.orgnih.govrsc.org A Hirshfeld surface is mapped onto the molecule, color-coding close intermolecular contacts. crystalexplorer.netbiointerfaceresearch.com

For this compound, the key interactions expected to govern the crystal packing are:

Hydrogen Bonding: The primary amine (-NH₂) group is a strong hydrogen bond donor, and the carbonyl oxygen (C=O) and methoxy oxygen (-OCH₃) are acceptors. This would likely result in N-H···O hydrogen bonds, forming chains or dimeric motifs that are crucial for the crystal's stability.

π-π Stacking: The electron-rich aromatic rings could potentially stack on top of each other.

A 2D fingerprint plot derived from the Hirshfeld surface analysis would quantify the relative contribution of each type of interaction to the total crystal packing.

Computational Chemistry Methodologies for Understanding Isopropyl 3 Amino 4 Methoxybenzoate

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For Isopropyl 3-amino-4-methoxybenzoate, DFT calculations are instrumental in painting a detailed picture of its fundamental characteristics.

Ground State Geometry Optimization and Conformational Landscape Analysis

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the ground state geometry. Using DFT methods, the geometry of this compound is optimized by finding the minimum energy structure on the potential energy surface. This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the forces on all atoms are negligible.

Furthermore, due to the presence of flexible single bonds, particularly in the isopropyl and methoxy (B1213986) groups, the molecule can exist in various spatial arrangements called conformers. Conformational landscape analysis involves exploring these different conformers to identify the most energetically favorable ones. This is crucial as the biological activity and physical properties of the molecule can be influenced by its preferred conformation.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Related Electronic Descriptors

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. For this compound, FMO analysis helps in predicting its reactivity towards other chemical species.

| Electronic Descriptor | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the electron-donating ability of the molecule. A higher HOMO energy suggests a stronger nucleophile. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting ability of the molecule. A lower LUMO energy suggests a stronger electrophile. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and stability of the molecule. A smaller gap often implies higher reactivity. |

| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. Approximated as -EHOMO. | A measure of the molecule's resistance to oxidation. |

| Electron Affinity (A) | The energy released when an electron is added to the molecule. Approximated as -ELUMO. | A measure of the molecule's ability to be reduced. |

| Chemical Hardness (η) | A measure of the molecule's resistance to deformation of its electron cloud. Calculated as (I - A) / 2. | Harder molecules have a larger HOMO-LUMO gap and are less reactive. |

| Chemical Potential (μ) | The negative of electronegativity. Calculated as -(I + A) / 2. | Describes the escaping tendency of electrons from an equilibrium system. |

Electrostatic Potential Surface (EPS) Mapping and Charge Distribution Analysis

The electrostatic potential surface (EPS) map provides a visual representation of the charge distribution around a molecule. uni-muenchen.de It is generated by calculating the electrostatic potential at various points on the electron density surface. uni-muenchen.de Different colors on the map indicate regions of varying potential. Typically, red areas signify negative potential, indicating electron-rich regions that are susceptible to electrophilic attack. Conversely, blue areas represent positive potential, highlighting electron-poor regions that are prone to nucleophilic attack.

For this compound, the EPS map would likely show negative potential around the oxygen atoms of the methoxy and ester groups, as well as the nitrogen atom of the amino group, making these sites potential centers for interaction with electrophiles. The hydrogen atoms of the amino group and the aromatic ring would likely exhibit positive potential. This analysis is invaluable for understanding intermolecular interactions, such as hydrogen bonding and receptor binding.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) for Experimental Correlation

A significant application of DFT is the prediction of spectroscopic data, which can then be compared with experimental results to validate the computed structure and electronic properties. nih.govaps.org

NMR Chemical Shifts: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts of this compound. nih.govrsc.org By comparing these theoretical shifts with the experimentally measured spectrum, one can confirm the molecular structure and assignment of signals. nih.govresearchgate.net

Vibrational Frequencies: The vibrational frequencies corresponding to the stretching and bending of bonds within the molecule can also be calculated using DFT. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra. This correlation helps in identifying the characteristic functional groups and confirming the optimized geometry of the molecule.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. In an MD simulation, the motion of each atom in the molecule is calculated by solving Newton's equations of motion. This allows for the exploration of conformational changes, molecular flexibility, and interactions with the surrounding environment.

For this compound, MD simulations can be particularly useful for studying its behavior in a solvent, such as water or an organic solvent. These simulations can reveal how the solvent molecules arrange themselves around the solute and how this solvation shell affects the conformation and properties of the compound. This is crucial for understanding its solubility and behavior in biological systems.

Theoretical Reaction Mechanism Studies using DFT: Transition State Theory and Reaction Pathway Elucidation

DFT is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By applying transition state theory, chemists can locate the transition state structure, which is the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate.

Through these calculations, the entire reaction pathway can be elucidated, from reactants to products, including any intermediate species. This allows for a detailed understanding of how bonds are broken and formed during a chemical transformation. For instance, the synthesis or metabolic transformation of this compound could be modeled to understand the feasibility of different reaction pathways and to predict the major products.

Prediction of Chemical Reactivity Descriptors (e.g., Fukui Functions, Parr Functions)

In the field of computational chemistry, understanding the reactivity of a molecule is crucial for predicting its behavior in chemical reactions. Chemical reactivity descriptors, derived from conceptual density functional theory (DFT), are powerful tools for this purpose. They help in identifying which parts of a molecule are more susceptible to attack by other reagents. Among the most insightful of these descriptors are the Fukui functions and the more recently developed Parr functions.

Fukui Functions: Identifying Reactive Sites

The Fukui function is a local reactivity descriptor that indicates the propensity of an electronic system to donate or accept electrons at a specific point. ambeed.com In simpler terms, it helps to pinpoint the atoms in a molecule that are most likely to be involved in a chemical reaction. The function is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential.

Practically, Fukui functions are calculated for three scenarios:

ƒ+(r): This function measures the reactivity towards a nucleophilic attack (the atom most likely to accept an electron).

ƒ-(r): This function measures the reactivity towards an electrophilic attack (the atom most likely to donate an electron).

ƒ0(r): This function describes the reactivity towards a radical attack.

By calculating these values for each atom in this compound, one could predict the most probable sites for various types of chemical reactions. For instance, in electrophilic aromatic substitution, the carbon atom with the highest ƒ-(r) value would be the most likely site of attack.

Parr Functions: A Refined Approach to Reactivity

Building on the foundation of Fukui functions, Parr functions offer a more direct way to characterize the most electrophilic and nucleophilic centers of a molecule. rsc.org These functions are based on the spin density distribution of the radical cation and radical anion of the neutral molecule. rsc.org

The key Parr functions are:

P-(r): The electrophilic Parr function, which identifies the sites most susceptible to nucleophilic attack.

P+(r): The nucleophilic Parr function, which points to the sites most likely to undergo an electrophilic attack.

An analysis of the Parr functions for this compound would provide a clear map of its reactive centers, corroborating or refining the predictions made by the Fukui functions. This would be invaluable for designing synthetic pathways or understanding its potential interactions with biological molecules.

Illustrative Insights from Analogous Compounds

While specific data for this compound is unavailable, computational studies on closely related molecules, such as Methyl 3-amino-4-methoxybenzoate, have been conducted. Research on isomers of methyl aminomethoxybenzoates has shown that the relative positions of the amino and methoxy groups significantly influence the electronic properties and intermolecular charge transfer within the molecule. researchgate.netresearchgate.net For example, the position of the amino group can affect the electron density on the benzene (B151609) ring and the carbonyl group, thereby altering the molecule's reactivity. researchgate.netresearchgate.net

The prediction of chemical reactivity descriptors like Fukui and Parr functions is a cornerstone of modern computational chemistry. These tools provide a detailed, atom-by-atom picture of a molecule's reactivity. While a dedicated study on this compound is currently absent from the scientific literature, the application of these methodologies would undoubtedly provide significant insights into its chemical behavior. Such a study would be a valuable contribution to the understanding of this compound and would enable the generation of the specific data tables and detailed findings sought.

Applications of Isopropyl 3 Amino 4 Methoxybenzoate As a Chemical Precursor and Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules

The reactivity of the amino group in Isopropyl 3-amino-4-methoxybenzoate makes it a key starting material for the construction of more intricate molecular architectures. The amino group can readily undergo a variety of chemical transformations, including acylation, alkylation, and diazotization, which are fundamental reactions in organic synthesis. These reactions allow for the introduction of diverse functional groups and the formation of new carbon-nitrogen and carbon-carbon bonds, paving the way for the assembly of complex target molecules.

For instance, the amino group can be acylated to form amides, which are common structural motifs in many biologically active compounds and pharmaceuticals. Furthermore, diazotization of the amino group, followed by a Sandmeyer or similar reaction, enables the introduction of a wide array of substituents onto the aromatic ring, such as halogens, cyano groups, or hydroxyl groups. This versatility makes this compound an important intermediate in the multi-step synthesis of elaborate organic compounds.

Utility as an Intermediate in Advanced Organic Synthesis Pathways

In multi-step synthetic sequences, this compound serves as a crucial intermediate, providing a scaffold upon which additional molecular complexity can be built. Its pre-functionalized aromatic ring allows for regioselective reactions, guiding the synthesis towards a specific isomer of a target molecule. This is particularly important in the synthesis of pharmaceuticals and other fine chemicals where precise control over the molecular structure is essential.

The presence of the methoxy (B1213986) and isopropyl ester groups also influences the reactivity of the molecule and can be exploited in advanced synthetic strategies. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups or used for coupling reactions. The methoxy group can also be cleaved to a hydroxyl group if required, adding another layer of synthetic flexibility. A related compound, 3-amino-4-methoxybenzanilide, is a key intermediate in the production of organic pigments, highlighting the industrial relevance of this structural motif. google.com

Precursors for Functional Materials and Specialty Chemicals

The structural features of Isopropyl 3--amino-4-methoxybenzoate make it a suitable precursor for the development of functional materials and specialty chemicals. Aminobenzoic acids and their derivatives are known to be used in the synthesis of polymers. researchgate.netresearchgate.net The amino group can participate in polymerization reactions, leading to the formation of polyamides or other polymers with specific properties. The aromatic core of the molecule can impart thermal stability and rigidity to the resulting polymer chains.

Furthermore, derivatives of aminobenzoic acids have found applications as dyes and pigments. google.com The ability to diazotize the amino group and perform coupling reactions allows for the synthesis of a wide range of azo dyes with various colors. The specific substituents on the aromatic ring, such as the methoxy group in this compound, can be used to tune the color and other properties of the resulting dyes.

Derivatization for Structure-Reactivity Relationship Studies in Chemical Catalysis and Reaction Design

The systematic modification of the structure of this compound allows for the investigation of structure-reactivity relationships. By synthesizing a series of derivatives with different substituents on the aromatic ring or modifications to the amino or ester groups, chemists can study how these changes affect the rate and outcome of chemical reactions.

This approach is particularly valuable in the field of chemical catalysis, where understanding the electronic and steric effects of substituents is crucial for the design of more efficient catalysts. The Hammett equation, for example, provides a framework for quantifying the effect of substituents on the reactivity of aromatic compounds. wikipedia.org By studying the kinetics of reactions involving derivatives of this compound, researchers can gain insights into reaction mechanisms and develop predictive models for catalyst performance.

Development of New Synthetic Reagents and Ligands

The reactive functional groups of this compound can be utilized to develop new synthetic reagents and ligands for coordination chemistry. The amino group can be transformed into a variety of other functional groups, leading to the creation of novel reagents with specific reactivity.

Moreover, the molecule can serve as a scaffold for the synthesis of chelating ligands. By introducing appropriate functional groups that can coordinate to metal ions, derivatives of this compound can be designed to act as ligands in transition metal catalysis. The ability to fine-tune the electronic and steric properties of the ligand by modifying the substituents on the aromatic ring is a key advantage in the development of catalysts with high activity and selectivity for specific chemical transformations. The synthesis of heterocyclic compounds from aminoguanidine (B1677879) is a well-established field, suggesting that the amino group of this compound could be used to construct novel heterocyclic structures with potential applications as ligands or bioactive molecules. at.ua

Emerging Research Avenues and Future Perspectives for Aromatic Amino Esters

Development of Asymmetric Synthesis Routes to Chiral Analogues

The presence of a stereocenter can profoundly influence the biological activity of a molecule. For aromatic amino esters, the development of asymmetric synthesis routes to access enantiomerically pure analogues is a critical area of research. While specific methods for the asymmetric synthesis of chiral analogues of Isopropyl 3-amino-4-methoxybenzoate are not detailed in current literature, established strategies for similar compounds offer a clear roadmap.

Chiral resolution of racemic mixtures and asymmetric synthesis are the two primary approaches. rsc.org Enzymatic asymmetric synthesis, for instance, has proven to be a powerful strategy for producing a wide array of chiral amino acids and their derivatives with high enantioselectivity. nih.gov This can involve processes like asymmetric reductive amination of corresponding keto acids or the enantioselective addition of ammonia (B1221849) to α,β-unsaturated acid precursors. nih.gov

Furthermore, the use of chiral catalysts in reactions such as the Mannich reaction has been successful in creating contiguous stereogenic centers in molecules with structural similarities to this compound. rsc.org For example, binaphthyl-based chiral halonium salts have been employed as catalysts to produce β-amino cyanoesters with high yields and enantioselectivity. rsc.org The development of racemization-free coupling reagents is another crucial aspect, ensuring that the chirality is maintained throughout the synthesis of more complex structures like peptides. d-nb.info

Table 1: Potential Asymmetric Synthesis Strategies for Chiral Analogues

| Strategy | Description | Potential Application to this compound Analogues |

| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for separation. | A racemic mixture of a chiral precursor to this compound could be resolved using a suitable lipase (B570770) or protease. |

| Asymmetric Hydrogenation | Use of a chiral catalyst to hydrogenate a prochiral precursor, leading to the formation of a single enantiomer. | A precursor with a carbon-carbon double bond could be asymmetrically hydrogenated to create a chiral center. |

| Chiral Auxiliary-Mediated Synthesis | A chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. | A chiral alcohol could be used to form the ester, guiding subsequent reactions before being replaced by isopropanol (B130326). |

Implementation of Flow Chemistry and Continuous Processing for Efficient Production

Flow chemistry, or continuous processing, has emerged as a transformative technology in chemical manufacturing, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch methods. mdpi.comasymchem.com This approach is particularly well-suited for the production of fine chemicals and active pharmaceutical ingredients (APIs). asymchem.comaiche.org While specific flow chemistry protocols for this compound have not been published, the general principles are highly applicable.

The synthesis of aromatic esters often involves reactions that can be optimized in a flow regime. For instance, reactions requiring precise temperature control, handling of hazardous reagents, or rapid mixing can be performed more safely and with higher consistency in a continuous reactor. asymchem.com Flow chemistry enables the seamless integration of reaction and purification steps, which can significantly reduce production time and waste. yale.edu Companies in the pharmaceutical and fine chemical sectors are increasingly adopting flow chemistry for the production of a wide range of molecules, including those with complex architectures. aiche.orgrjptonline.org

Table 2: Comparison of Batch vs. Flow Chemistry for Aromatic Amino Ester Synthesis

| Feature | Batch Processing | Flow Chemistry/Continuous Processing |

| Heat Transfer | Often inefficient, leading to localized hotspots and potential side reactions. | Excellent heat transfer due to high surface-area-to-volume ratio, allowing for precise temperature control. |

| Mixing | Can be slow and inefficient, especially on a large scale. | Rapid and efficient mixing, leading to improved reaction kinetics and selectivity. |

| Safety | Larger volumes of hazardous materials are handled at once. | Small reaction volumes at any given time, reducing the risk of runaway reactions. |

| Scalability | Scaling up can be challenging and may require re-optimization of the process. | Scalability is more straightforward by running the process for a longer duration. |

| Process Control | More difficult to monitor and control reaction parameters in real-time. | Allows for in-line monitoring and automated control, leading to higher consistency. |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing organic synthesis by enabling the prediction of reaction outcomes, optimization of reaction conditions, and even the design of novel synthetic routes. nih.govnih.gov For a molecule like this compound, where specific experimental data may be limited, AI and ML models can be invaluable tools.

These models are trained on vast datasets of known chemical reactions and can learn the complex relationships between reactants, reagents, and reaction conditions. mdpi.com This allows them to predict the likelihood of a reaction's success, its potential yield, and even suggest optimal parameters such as temperature, solvent, and catalyst. nih.govresearchgate.net This predictive power can significantly reduce the number of experiments required, saving time and resources. nih.gov While the direct application of AI to the synthesis of this compound has not been reported, the infrastructure and algorithms are in place to assist in the development of efficient and robust synthetic pathways for this and related compounds.

Exploration of Novel Catalytic Systems for Selective Functionalization

The development of novel catalytic systems is a cornerstone of modern organic chemistry, enabling the selective functionalization of molecules in ways that were previously difficult or impossible. For this compound, with its multiple potential reaction sites, selective catalysis is key to creating diverse derivatives.

Recent advances in catalysis could be applied to selectively modify the aromatic ring, the amino group, or the ester functionality. For example, methods for the C-H functionalization of benzoic acids and their derivatives could be adapted to introduce new substituents onto the benzene (B151609) ring of this compound. While there are no specific reports on this compound, research on related structures demonstrates the potential.

The development of catalysts for the selective N-functionalization of unprotected amino acids is another promising area. Such catalysts could be used to introduce a wide range of substituents onto the amino group of this compound without the need for protecting groups, leading to more efficient and environmentally friendly processes.

Design and Synthesis of Derivatives for New Chemical Space Exploration